1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone
Description
1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone (CAS: 1367959-32-7) is a thiophene-derived ketone with the molecular formula C₇H₅F₃OS and a molecular weight of 194.18 g/mol. Structurally, it consists of a thiophene ring substituted at the 2-position with an acetyl group (-COCH₃) and at the 5-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety confers enhanced lipophilicity and metabolic stability, while the acetyl group enables reactivity in condensation and nucleophilic substitution reactions .
Properties
IUPAC Name |
1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQZMUPNZWLRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and thiophene-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways. The compound has been utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, due to its ability to undergo electrophilic aromatic substitution reactions efficiently.
Material Science
In material science, this compound is explored for its potential use in developing advanced materials with specific electronic properties. The incorporation of the thiophene ring provides enhanced conductivity and stability, making it a candidate for organic semiconductors and photovoltaic devices. Studies have shown that materials based on this compound exhibit promising charge transport properties, which are critical for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry
The trifluoromethyl group is known to influence biological activity significantly. Research indicates that derivatives of 1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone exhibit potential as anti-cancer agents. The compound's structure allows for interactions with biological targets, leading to apoptosis in cancer cells. Several case studies have reported on its efficacy against various cancer cell lines, highlighting its potential as a lead compound in drug development.
Table 1: Synthesis Pathways
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Chloro-5-trifluoromethylaniline + Acetylthiophene | HCl, CuCl2 catalyst | 38% |
| 2 | 1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone + NaBH4 | Methanol, room temperature | 95% |
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |
Case Study 1: Synthesis and Characterization
A study published in a peer-reviewed journal details the synthesis of 1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone via a multi-step reaction involving electrophilic aromatic substitution and subsequent reduction processes. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity.
Case Study 2: Application in Photovoltaics
Research conducted on the application of this compound in organic solar cells demonstrated that devices incorporating it as an active layer exhibited improved efficiency compared to traditional materials. The study highlighted the role of the trifluoromethyl group in enhancing light absorption and charge mobility within the device architecture.
Mechanism of Action
The mechanism of action of 1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but they may include signaling pathways related to inflammation, cell proliferation, or apoptosis
Comparison with Similar Compounds
Key Properties :
- Physical State : Liquid at room temperature.
- Storage : Stable under standard conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Effects on Polarity :
- The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP ~2.5), whereas the methoxy (-OCH₃) analog (CAS: 13918-67-7) is more polar, likely altering solubility in aqueous media .
- Piperazine-containing analogs (e.g., MK47) exhibit higher molecular weights (~337.34 g/mol) and improved hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors .
Impact on Reactivity: The acetyl group in the target compound enables participation in Knoevenagel condensations (e.g., chalcone synthesis, as seen in ) . Halogenated analogs (e.g., 7o in ) with sulfonyl-piperazine groups show enhanced stability in acidic conditions due to electron-withdrawing substituents .
Key Findings:
- Target Compound: While direct biological data are unavailable, its trifluoromethyl-thiophene scaffold is structurally similar to MK47, a CYP51 inhibitor with anti-Trypanosoma cruzi activity .
- Piperazine Analogs : Compounds like MK47 demonstrate 82% synthetic yield and potent enzyme inhibition, attributed to the piperazine ring’s ability to mimic natural substrates .
- Tetrazole Derivatives : The tetrazole moiety in compounds like 7o () acts as a bioisostere for carboxylic acids, improving metabolic stability and oral bioavailability .
Biological Activity
1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone, also known as a trifluoromethyl-substituted thiophene derivative, has garnered attention due to its potential biological activities. This compound's structure includes a thiophene ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
- Molecular Formula: C13H9F3OS
- Molecular Weight: 284.27 g/mol
- CAS Number: 1803605-88-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including the compound . Research indicates that such compounds can inhibit various bacterial strains, demonstrating effective activity against pathogens like Mycobacterium tuberculosis (Mtb).
A specific study evaluated the inhibition of DprE1, an enzyme critical for Mtb survival. Compounds structurally similar to 1-(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethanone exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects against this target .
| Compound | IC50 (μM) | Target |
|---|---|---|
| BOK-2 | 2.2 ± 0.1 | DprE1 |
| BOK-3 | 3.0 ± 0.6 | DprE1 |
Cytotoxicity Studies
The cytotoxicity of the compound was assessed against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results suggested that while some derivatives showed low cytotoxicity at concentrations above 100 µM, others demonstrated significant activity at lower concentrations, indicating potential as anticancer agents.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MDA-MB-231 | >100 | Low cytotoxicity |
| PC3 | >100 | Low cytotoxicity |
The mechanism of action for compounds like 1-(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethanone involves interaction with specific enzymes or receptors within microbial or cancerous cells. For instance, its ability to inhibit DprE1 disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial death .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of trifluoromethyl-substituted thiophenes:
- Study on Antitubercular Activity : This study focused on a series of thiophene derivatives and their effects on Mtb. The results indicated that modifications at the phenyl ring significantly influenced the biological activity. Compounds with trifluoromethyl groups showed enhanced potency compared to their non-substituted counterparts .
- Evaluation of Anticancer Properties : In another investigation, derivatives were tested against various tumor cell lines. The findings suggested that structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic: What are the optimal synthetic routes for 1-(5-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves cross-coupling reactions between thiophene derivatives and trifluoromethylphenyl precursors. A common method is the Friedel-Crafts acylation of 2-thiophene with 4-(trifluoromethyl)benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key parameters affecting yield include:
- Temperature : Reactions conducted at 0–5°C minimize side reactions like over-acylation .
- Solvent : Dichloromethane or chlorobenzene enhances electrophilic aromatic substitution efficiency .
- Catalyst stoichiometry : A 1:1.2 molar ratio of thiophene to AlCl₃ maximizes regioselectivity for the 5-position of thiophene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
